Ethenyl dimethylcarbamodithioate
Description
Ethenyl dimethylcarbamodithioate is a dithiocarbamate derivative characterized by an ethenyl (vinyl) group attached to a dimethylcarbamodithioate moiety. Dithiocarbamates are sulfur-containing compounds known for their diverse applications in coordination chemistry, agrochemicals, and pharmaceuticals.
Properties
CAS No. |
15351-43-6 |
|---|---|
Molecular Formula |
C5H9NS2 |
Molecular Weight |
147.3 g/mol |
IUPAC Name |
ethenyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C5H9NS2/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3 |
InChI Key |
HKVPVFUKBRCHMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl dimethylcarbamodithioate can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with carbon disulfide to form dimethylcarbamodithioic acid, which is then reacted with acetylene to produce this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the formation of the intermediate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethenyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound .
Scientific Research Applications
Ethenyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pesticides and fungicides, as well as in the formulation of rubber chemicals
Mechanism of Action
The mechanism of action of ethenyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the accumulation of toxic intermediates, which can be lethal to microorganisms and pests .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethenyl dimethylcarbamodithioate with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.
Structural Analogues: Ethenyl-Containing Compounds
- 4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol (Oxyresveratrol): This polyphenolic compound features an ethenyl bridge between aromatic rings, enabling conjugation and UV-light-mediated isomerization . Unlike this compound, oxyresveratrol lacks sulfur-based functional groups but shares photochemical reactivity. Its applications in pharmacological and cosmetic research highlight the versatility of ethenyl motifs in bioactive molecules .
2-[2-(2-Vinylphenyl)ethenyl]furan (1a) :
Synthesized via Wittig reactions, this furan derivative demonstrates the utility of ethenyl groups in constructing conjugated systems. Its reactivity under thermal or acidic conditions contrasts with the sulfur-mediated transformations of dithiocarbamates .
Functional Analogues: Dithiocarbamates
- Sodium 6-Methylpyridin-2-ylcarbamodithioate: A dithiocarbamate ligand studied for metal coordination.
- Alkyl 2-[2-Cyano-2-(2-pyridinyl)ethenyl]aminopropenoates (8, 9): These heterocyclic precursors undergo thermal cyclization to form pyrrolo[3,2-d]pyrimidines. While their ethenyl-cyano groups drive cycloaddition, this compound’s sulfur atoms could enable alternative pathways, such as nucleophilic attacks or metal binding .
Reactivity and Stability
Thermal Behavior :
this compound’s thermal stability remains undocumented, but analogues like compounds 8 and 9 decompose at 80–100°C to form fused heterocycles (e.g., 12 , 13 ) in ~30% yields . The presence of dithiocarbamate may lower decomposition temperatures due to weaker C–S bonds.- Photochemical Reactivity: Cyclometalated iridium(III) complexes with (aryl)ethenyl ligands exhibit restricted isomerization (trans–cis) under UV light, a property absent in non-conjugated dithiocarbamates. This compound may lack such photoisomerization due to steric hindrance from the dimethylcarbamoyl group .
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